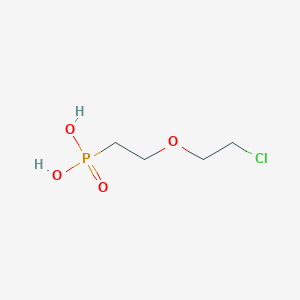

2-(2-Chloroethoxy)ethylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)ethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHFEXYPIFCIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Routes for 2-(2-Chloroethoxy)ethylphosphonic Acid and its Esters

The synthesis of this compound and its corresponding esters primarily relies on the formation of a stable phosphorus-carbon (P-C) bond, a cornerstone of organophosphorus chemistry. mdpi.com The most historically significant and widely utilized method for creating this bond is the Michaelis-Arbuzov reaction. mdpi.comresearchgate.net Subsequent hydrolysis or esterification reactions are then employed to achieve the desired phosphonic acid or its various ester derivatives.

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a fundamental transformation for synthesizing phosphonates. wikipedia.orgjk-sci.com The reaction typically involves the interaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to produce a pentavalent phosphonate (B1237965). wikipedia.orgorganic-chemistry.org

Under conventional conditions, the Michaelis-Arbuzov reaction is thermally induced, often requiring elevated temperatures to proceed. researchgate.net A notable application of this method is the synthesis of dialkyl 2-(2-chloroethoxy)ethylphosphonates. Research has demonstrated an efficient, microwave-assisted "green" synthesis of diisopropyl 2-(2-chloroethoxy)ethylphosphonate. In this procedure, triisopropyl phosphite is reacted with 2,2'-dichlorodiethyl ether under microwave irradiation at 190°C for 160 minutes, achieving a high yield and purity. rsc.org

Table 1: Microwave-Assisted Michaelis-Arbuzov Synthesis of Diisopropyl 2-(2-chloroethoxy)ethylphosphonate rsc.org

| Parameter | Value |

| Reactants | Triisopropyl phosphite, 2,2'-Dichlorodiethyl ether |

| Temperature | 190°C |

| Time | 160 min |

| Yield | 81% |

| Purity | >90% |

The mechanism of the Michaelis-Arbuzov reaction is well-established and proceeds in two main steps. researchgate.net It begins with a nucleophilic SN2 attack by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgjk-sci.com This initial attack forms a quasi-phosphonium salt intermediate. nih.gov In the subsequent step, the displaced halide anion performs another SN2 attack on one of the alkyl groups of the phosphonium (B103445) intermediate, leading to the dealkylation of the intermediate and the formation of the final phosphonate ester and a new alkyl halide. wikipedia.orgorganic-chemistry.org

A related intramolecular variant of this reaction is crucial in the production of precursors for similar phosphonic acids, such as Ethephon (B41061) (2-chloroethylphosphonic acid). In this case, tris-(2-chloroethyl) phosphite undergoes an internal thermal rearrangement to yield bis-(2-chloroethyl) 2-chloroethylphosphonate. researchgate.netnih.gov

While the classical Michaelis-Arbuzov reaction follows an ionic SN2 pathway, variations involving free-radical mechanisms have been developed. mdpi.com For instance, photochemical approaches can enable the synthesis of arylphosphonates through the generation of aryl radicals using a photo-active catalyst and light irradiation. mdpi.com However, specific applications of radical-mediated Michaelis-Arbuzov reactions for the direct synthesis of 2-(2-chloroethoxy)ethylphosphonate or its esters are not widely documented in the scientific literature.

To overcome the often harsh, high-temperature requirements of the conventional Michaelis-Arbuzov reaction, catalyzed approaches have been developed. mdpi.com The use of Lewis acids as catalysts has proven effective in promoting the reaction under milder conditions, such as at room temperature. organic-chemistry.orgnih.gov Lewis acids like indium tribromide (InBr₃) and zinc bromide (ZnBr₂) can facilitate the synthesis of various phosphonate esters from alkyl halides or alcohols and triethyl phosphite in good to excellent yields (75–93%). organic-chemistry.org This method works by activating the halide or alcohol substrate, making it more susceptible to nucleophilic attack by the phosphite. nih.govorganic-chemistry.org While this catalytic method has been successfully applied to a broad range of substrates, including benzylic halides and alcohols, its specific application for the synthesis of 2-(2-chloroethoxy)ethylphosphonate has not been extensively detailed. organic-chemistry.org

The conversion between phosphonate esters and the parent phosphonic acid is a key step in derivatization. Hydrolysis cleaves the ester groups to yield the acid, while esterification converts the acid into its esters.

The hydrolysis of phosphonate diesters is a common and critical method for producing the final phosphonic acid. nih.gov For compounds structurally related to this compound, such as 2-chloroethylphosphonic acid (Ethephon), the process involves the acid-catalyzed cleavage of the corresponding diester, bis-(2-chloroethyl)-2-chloroethylphosphonate. researchgate.netgoogle.com This reaction can be carried out using anhydrous hydrogen chloride or concentrated aqueous hydrochloric acid at elevated temperatures and pressures. google.com The hydrolysis occurs in a stepwise manner, where the diester is first converted to the monoester (half-ester), which is then further cleaved to the final phosphonic acid. google.com While acid-catalyzed hydrolysis is often a reversible reaction, alkaline hydrolysis, also known as saponification, is typically irreversible and drives the reaction to completion, yielding a carboxylate salt and an alcohol. chemguide.co.uklibretexts.org

Conversely, the direct esterification of phosphonic acids provides a route to various phosphonate esters. nih.gov A selective and efficient method for the esterification of phosphonic acids utilizes triethyl orthoacetate. A significant finding is the effect of temperature on the reaction's outcome. When the reaction is conducted at 30°C, monoesters are formed selectively. At higher temperatures, the reaction proceeds to yield the diester exclusively. This temperature-dependent selectivity allows for controlled synthesis of either the mono- or di-esterified product from the parent phosphonic acid without the need for additional reagents. nih.gov

Beyond the Michaelis-Arbuzov reaction, other synthetic strategies exist for the formation of the P-C bond in phosphonates. One notable alternative for preparing the precursor ester involves the reaction of a phosphonic dichloride with an epoxide. Specifically, 2-chloroethylphosphonic acid bis(2-chloroethyl)ester can be synthesized by reacting 2-chloroethylphosphonic dichloride with ethylene (B1197577) oxide. This method proceeds at temperatures between 0 and 100°C and can achieve yields and purity levels exceeding 97%. google.com

Other general methods for P-C bond formation include the catalytic cross-coupling of organometallic reagents (such as Grignard or organolithium compounds) with phosphonylation agents like dialkyl chlorophosphates. researchgate.net This route can be supplementary to other methods and is particularly useful for synthesizing products that are otherwise difficult to access. researchgate.net

Alternative Phosphorus-Carbon Bond Formation Strategies

Catalytic Cross-Coupling Methods for Phosphonate Construction

Transition-metal-catalyzed cross-coupling reactions represent a versatile and powerful tool for forming carbon-phosphorus (C–P) bonds, particularly for synthesizing aryl and vinyl phosphonates. researchgate.netbeilstein-journals.org The most prominent of these is the Hirao reaction, which typically involves the palladium-catalyzed coupling of aryl or vinyl halides with H-phosphonates (dialkyl phosphites). wikipedia.orgwikipedia.org

The generally accepted mechanism for the Hirao reaction mirrors other palladium-catalyzed cross-couplings and proceeds through a catalytic cycle. mdpi.comnih.gov The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by a ligand exchange with the H-phosphonate reagent and subsequent reductive elimination, which forms the desired C–P bond and regenerates the active Pd(0) catalyst. nih.gov

Initially, the Hirao reaction utilized catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. wikipedia.org However, research has led to more efficient and cost-effective protocols. Modern iterations often use Pd(OAc)₂ as a catalyst precursor combined with various phosphine (B1218219) ligands. mdpi.comnih.gov The use of bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) has been shown to improve reaction scope and efficiency, allowing for lower catalyst loadings and the use of less reactive aryl chlorides. nih.gov Nickel-based catalysts have also been employed as a more economical alternative to palladium for certain applications. beilstein-journals.org

Table 1: Comparison of Catalytic Systems in Hirao Cross-Coupling Reactions

| Catalyst System | Typical Substrates | Advantages | Disadvantages | Source(s) |

| Pd(PPh₃)₄ | Aryl/Vinyl Bromides & Iodides | Original, well-established method. | Requires high catalyst loading (typically 5 mol%); sensitive catalyst. | wikipedia.orgnih.gov |

| Pd(OAc)₂ / dppf | Aryl/Vinyl Bromides, Iodides, & activated Chlorides | Lower catalyst loading (e.g., 1 mol%); broader substrate scope. | Requires a specific ligand. | nih.gov |

| NiCl₂ | Aryl Bromides | More economical than palladium. | May require higher temperatures; scope can be more limited. | beilstein-journals.org |

Mannich-Type Condensations in Phosphonate Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound from an aldehyde, a primary or secondary amine, and an active hydrogen compound. wikipedia.orgorganic-chemistry.org In organophosphorus chemistry, a variation of this reaction, where a >P(O)H species (like a dialkyl phosphite) acts as the active hydrogen component, provides a direct route to α-aminophosphonates. This specific application is more formally known as the Kabachnik-Fields reaction, which is discussed in section 2.1.3.4.

The general principle involves the initial formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org The H-phosphonate, existing in equilibrium with its trivalent phosphite tautomer, then acts as a nucleophile, attacking the iminium ion to form the C-P bond and yield the final α-aminophosphonate product. nih.govsemanticscholar.org This method is a cornerstone for the synthesis of α-amino phosphonic acids, which are important as analogues of α-amino acids. wikipedia.org

Phosphate-Phosphonate Rearrangement Techniques

Phosphate-phosphonate rearrangement is a class of isomerization reactions where a phosphoryl group migrates from a heteroatom (typically oxygen) to an adjacent carbon atom, transforming a phosphate (B84403) ester into a phosphonate. nih.gov This reaction is a powerful method for creating a C-P bond, particularly for the synthesis of α-hydroxyphosphonates. researchgate.net

The reaction is typically initiated by treating a phosphate ester with a strong base, such as an organolithium reagent or lithium amide, at low temperatures. nih.govrsc.org The base deprotonates the α-carbon, generating a short-lived carbanion. rsc.org This intermediate then undergoes a nih.govorganic-chemistry.org-rearrangement, where the dialkoxyphosphinyl group migrates from the oxygen to the carbon atom. The driving force for this isomerization is the formation of a more stable lithium alkoxide compared to the initial carbon-lithium bond. nih.gov This process is analogous to the Brook rearrangement in organosilicon chemistry. rsc.org Studies have shown that the rearrangement generally proceeds with retention of configuration at the migrating carbon center. nih.govrsc.org

Kabachnik-Fields Reaction for Phosphonate Derivatives

The Kabachnik-Fields reaction is a highly efficient one-pot, three-component synthesis of α-aminophosphonates. wikipedia.org It involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and an H-phosphonate (such as a dialkyl phosphite). nih.govorganic-chemistry.org This reaction is one of the most widely used methods for preparing α-aminophosphonates due to its operational simplicity and high atom economy. mdpi.com

The mechanism of the Kabachnik-Fields reaction can proceed via two main pathways, depending on the reactivity of the substrates. nih.govorganic-chemistry.org

Imine Pathway : The amine and carbonyl compound first condense to form an imine (or iminium ion). The H-phosphonate then undergoes nucleophilic addition to the C=N double bond to form the α-aminophosphonate. This pathway is generally favored with less nucleophilic amines, such as aniline. nih.gov

α-Hydroxyphosphonate Pathway : The H-phosphonate first adds to the carbonyl group to form an α-hydroxyphosphonate intermediate. This is followed by nucleophilic substitution of the hydroxyl group by the amine. This route is more likely with more nucleophilic amines, like cyclohexylamine. nih.gov

In many cases, the reaction proceeds efficiently without a catalyst, particularly when assisted by microwave irradiation. nih.govsemanticscholar.org However, a wide variety of Lewis acid and Brønsted acid catalysts have been explored to improve yields and reaction times under conventional heating. mdpi.com

Advanced Synthetic Approaches and Process Optimization for this compound Derivatives

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For the production of phosphonates, including derivatives of this compound, advanced techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing.

Microwave-Assisted Synthetic Protocols

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govresearchgate.net The application of microwave energy in phosphonate synthesis has been particularly successful. nih.govmdpi.com

In the context of the reactions discussed previously, microwave assistance has proven highly effective:

Hirao Coupling : Quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides has been achieved in under 10 minutes using microwave irradiation, a significant acceleration compared to conventional heating. organic-chemistry.orgmdpi.com This rapid heating allows for high conversions and excellent yields in shorter timeframes. sciforum.net

Kabachnik-Fields Reaction : This reaction is exceptionally well-suited for microwave assistance. Many syntheses of α-aminophosphonates can be performed under solvent-free and catalyst-free conditions using microwave irradiation. nih.govmdpi.comtandfonline.com Reactions that might take several hours with conventional heating can often be completed in minutes, resulting in high yields of pure products. nih.govnih.gov

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Kabachnik-Fields Reactions

| Parameter | Conventional Heating | Microwave-Assisted | Source(s) |

| Reaction Time | Hours to days | Minutes | nih.govmdpi.com |

| Conditions | Often requires catalyst and/or solvent | Frequently catalyst- and solvent-free | nih.govtandfonline.comnih.gov |

| Energy Efficiency | Lower | Higher due to targeted heating and shorter times | researchgate.net |

| Yields | Variable to good | Often good to excellent | mdpi.commdpi.com |

Flow Chemistry Techniques in Phosphonate Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. vapourtec.com This technology offers numerous advantages over traditional batch production, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. researchgate.netrsc.org

The synthesis of phosphonates has been successfully adapted to continuous flow systems. For instance, the Kabachnik-Fields reaction has been implemented in a continuous flow microwave reactor, combining the benefits of both technologies. researchgate.net This setup allows for the rapid and controlled synthesis of α-aminophosphonates. The precise control offered by flow reactors can minimize the formation of byproducts and improve the purity of the final product. lew.ro

Key benefits of using flow chemistry for phosphonate production include:

Enhanced Safety : Highly exothermic reactions can be managed safely due to the high surface-area-to-volume ratio of flow reactors, which allows for efficient heat dissipation. vapourtec.com

Improved Purity and Yield : Precise control over stoichiometry and residence time minimizes side reactions, leading to higher yields and purer products. lew.ro

Scalability : Production can be scaled up by simply running the flow reactor for a longer duration or by using multiple reactors in parallel, bypassing the challenges often associated with scaling up batch reactions. vapourtec.comrsc.org

These advanced approaches are crucial for optimizing the synthesis of valuable organophosphorus compounds like this compound derivatives, aligning chemical manufacturing with principles of green chemistry and process efficiency.

Solvent Effects and Reaction Condition Optimization in Phosphonate Synthesis

The synthesis of phosphonates is frequently achieved through the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. The efficiency and outcome of this and other phosphonate synthesis methods are highly dependent on the chosen solvent and reaction conditions such as temperature, catalyst, and reactant concentrations.

The selection of a solvent is critical as it can influence reaction rates, yields, and even the reaction pathway. Solvents can affect the solubility of reactants, the stabilization of transition states, and the course of the reaction. For instance, in the Michaelis-Arbuzov reaction, the polarity of the solvent can impact the rate of the initial SN2 attack and the subsequent dealkylation step. While many phosphonate syntheses have been performed under neat (solvent-free) conditions, the use of solvents is sometimes necessary to control reaction temperature or facilitate the handling of viscous materials.

One patented process for the rearrangement of a phosphite to a phosphonate highlights the use of an essentially aliphatic solvent. This choice is strategic, as the solvent is miscible with the reactants at the reaction temperature but substantially immiscible with the phosphonate product at lower temperatures, simplifying product separation and increasing yield. google.com

Optimization of reaction conditions is a multifaceted process. For the synthesis of α-aminophosphonates, a related class of organophosphorus compounds, optimization studies have explored the impact of different bases and solvents. For example, a much cleaner reaction and a 73% isolated yield were achieved when using two equivalents of triethylamine (B128534) at room temperature over 24 hours. researchgate.net Screening of other bases and conditions is a common strategy to maximize yield and minimize side products. researchgate.net

The table below illustrates a hypothetical optimization of a generic phosphonate synthesis, reflecting common variables that are adjusted in experimental work.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 12 | 65 |

| 2 | ZnI₂ | Toluene | 110 | 8 | 85 |

| 3 | ZnI₂ | Acetonitrile | 80 | 12 | 78 |

| 4 | ZnI₂ | None | 120 | 6 | 92 |

| 5 | FeCl₃ | Toluene | 110 | 10 | 81 |

This table is for illustrative purposes to show common variables in reaction optimization.

Green Chemistry Principles in the Synthesis of Organophosphonates

The principles of green chemistry are increasingly being applied to the synthesis of organophosphonates to reduce the environmental impact of chemical processes. nih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. nih.govresearchwithnj.com

A key area of focus in the green synthesis of phosphonates is the reduction or elimination of hazardous solvents. This has led to the development of solvent-free reaction conditions, which not only reduce waste but can also lead to shorter reaction times and simpler work-up procedures. researchgate.net Microwave-assisted synthesis is another green technique that often results in dramatically reduced reaction times and increased yields, aligning with the principle of energy efficiency. researchgate.net

The development of alcohol-based Michaelis-Arbuzov reactions represents a greener alternative to the traditional use of alkyl halides. This approach avoids the use of hazardous alkylating agents. nih.gov For instance, benzylic and allylic alcohols can be directly converted to the corresponding phosphonates using triethyl phosphite in the presence of a catalyst like zinc iodide, offering a more direct and atom-economical route. acs.org

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. A patent for the synthesis of 2-(2-chloroethoxy)acetic acid, a structurally related precursor, describes a method using water as the solvent and nitric acid as the oxidant. This approach is highlighted for its simple operation, cheap and readily available raw materials, and near-zero cost of organic solvent use, meeting the requirements for green and environmentally friendly industrial production. google.com

The application of green chemistry principles to organophosphonate synthesis is summarized in the table below.

| Green Chemistry Principle | Application in Organophosphonate Synthesis | Reference |

| Waste Prevention | Development of one-pot, multicomponent reactions to reduce separation and purification steps. | researchwithnj.com |

| Atom Economy | Use of addition reactions like the Michaelis-Arbuzov reaction which incorporates a large part of the starting materials into the final product. | nih.gov |

| Less Hazardous Chemical Syntheses | Replacing toxic alkyl halides with alcohols in phosphonate synthesis. | nih.govacs.org |

| Designing Safer Chemicals | Developing organophosphorus compounds with reduced toxicity profiles. | nih.gov |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent or conducting reactions under solvent-free conditions. | researchgate.netgoogle.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. | researchgate.net |

| Catalysis | Using catalytic amounts of reagents, such as zinc iodide, instead of stoichiometric amounts. | acs.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For 2-(2-Chloroethoxy)ethylphosphonic acid, ¹H and ¹³C NMR would provide definitive evidence of its structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cl-CH₂- | 3.6 - 3.8 | Triplet |

| -O-CH₂-CH₂-Cl | 3.7 - 3.9 | Triplet |

| P-CH₂- | 1.8 - 2.2 | Multiplet |

In ¹³C NMR spectroscopy, the carbon atoms in different chemical environments would resonate at distinct frequencies, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cl-CH₂- | 42 - 45 |

| -O-CH₂-CH₂-Cl | 70 - 73 |

| P-CH₂- | 25 - 30 (with C-P coupling) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, O-H, C-O, and C-Cl bonds.

The broad absorption band for the O-H group of the phosphonic acid would be prominent in the region of 2500-3300 cm⁻¹. A strong absorption peak corresponding to the P=O stretching vibration would be expected around 1200-1250 cm⁻¹. The C-O ether linkage would likely show a stretching vibration in the 1050-1150 cm⁻¹ region, and the C-Cl bond would exhibit a characteristic absorption in the 600-800 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phosphonic acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| P=O | 1200 - 1250 | Strong |

| C-O (Ether) | 1050 - 1150 | Strong |

| P-O | 950 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₄H₁₀ClO₄P), the calculated molecular weight is approximately 192.5 g/mol . In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured.

The fragmentation pattern of this compound under electron impact (EI) or collision-induced dissociation (CID) would be expected to show characteristic losses. For instance, the loss of a chlorine atom, an ethylene (B1197577) oxide moiety, or cleavage of the C-P bond would result in specific fragment ions that help to confirm the molecular structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [M-Cl]⁺ | [C₄H₁₀O₄P]⁺ | ~157 |

| [M-C₂H₄O]⁺ | [C₂H₆ClO₃P]⁺ | ~148 |

| [C₂H₄Cl]⁺ | Chloroethyl cation | ~63 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

For volatile or derivatized phosphonic acids, GC coupled with a mass spectrometer (GC-MS) is a powerful tool. A study on the analysis of the related compound Ethephon (B41061) utilized GC-MS for quantitative identification nih.gov. The choice of a suitable column and temperature program is crucial for achieving good separation from impurities.

HPLC is another versatile technique, particularly for non-volatile and polar compounds like phosphonic acids. A reversed-phase HPLC method, possibly with an ion-pairing agent, could be developed for the analysis of this compound. A novel UHPLC-MS/MS method was developed for the trace level identification and quantification of the related impurity 2-(2-chloroethoxy) ethanol, demonstrating the utility of this technique for sensitive analysis researchgate.net. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Table 5: Illustrative Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC-MS (for Ethephon) | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometer nih.gov |

Advanced Applications in Non Biological Chemical Systems

Catalytic Roles and Organocatalysis Involving Phosphonic Acid Moieties

The phosphonic acid group is a powerful tool in catalysis due to its distinct acidic and solubility properties. Molecules containing this group can function as catalysts themselves or be used to modify other catalytic systems.

Brønsted Acid Catalysis Derived from Phosphonic Acids

The phosphonic acid group is significantly more acidic than its carboxylic acid equivalent, with pKa values for the first dissociation typically 1.9 to 2.9 units lower. nih.govbeilstein-journals.orgd-nb.info This enhanced acidity allows phosphonic acids to serve as effective Brønsted acid catalysts. In this role, the phosphonic acid donates a proton to a substrate, activating it towards a subsequent reaction. youtube.com This catalytic property has been harnessed for various organic transformations, including the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.govbeilstein-journals.orgd-nb.info The general principle involves the protonation of an electrophile, which lowers the activation energy for the subsequent reaction step. youtube.com

Table 1: Comparison of Acidity

| Functional Group | Typical pKa (First Dissociation) | Relative Acidity |

|---|---|---|

| Carboxylic Acid | ~4-5 | Moderate |

Organocatalytic Applications (e.g., Michael Addition)

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Phosphonic acid derivatives have emerged as useful organocatalysts. Specifically, the monosodium salts of phosphonic acids have been successfully employed as organocatalysts for Michael addition reactions. nih.govbeilstein-journals.orgd-nb.info The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org

Furthermore, chiral phosphoric acids, which share the core phosphorus-based acidic moiety, are highly effective catalysts for enantioselective phospha-Michael-type addition reactions. acs.org These catalysts can create specific stereoisomers of the product, which is crucial in the synthesis of complex molecules. acs.orgnih.gov

Design of Water-Soluble Catalysts Utilizing Phosphonic Acid Functionality

A significant challenge in industrial chemistry is the separation of the catalyst from the reaction mixture after the reaction is complete. One effective strategy is to perform the reaction in a biphasic system, often using water as one of the phases. The inherent high polarity and ability to be ionized in water make the phosphonic acid group an excellent feature for designing water-soluble catalysts. nih.govd-nb.info By attaching a phosphonic acid group to a catalyst, its solubility in water can be dramatically increased, allowing it to be retained in the aqueous phase while the organic products can be easily separated. nih.govresearchgate.net This approach not only simplifies catalyst recycling but also contributes to greener chemical processes. The increase in the number of phosphonic acid groups on a molecule does not always lead to a proportional increase in water solubility, a factor that is considered in catalyst design. beilstein-journals.orgd-nb.info

Materials Science and Engineering Applications of Phosphonic Acid Compounds

The ability of phosphonic acids to form strong bonds with surfaces and to self-assemble through hydrogen bonding makes them highly valuable in materials science for creating novel materials and modifying interfaces. nih.gov

Supramolecular Assembly and Hybrid Material Development

Supramolecular chemistry involves the study of chemical systems made up of a discrete number of assembled molecular subunits. The phosphonic acid functional group is adept at forming strong hydrogen bonds. nih.gov This property allows molecules containing this group to self-assemble into well-ordered, large-scale structures known as supramolecular assemblies. nih.govbeilstein-journals.org

When combined with a partner molecule containing a basic group, such as an amine, phosphonic acids can form mixed supramolecular materials. nih.govbeilstein-journals.org These organized structures have led to the development of advanced materials with specific functions, such as:

Proton Conduction: The ordered hydrogen-bonding networks can create channels for efficient proton transport, a key feature for fuel cell membranes. beilstein-journals.org

Organo-gels: The self-assembly process can lead to the formation of gels with potential applications in various fields. beilstein-journals.org

Table 2: Applications of Phosphonic Acid-Based Supramolecular Assemblies

| Application Area | Underlying Property | Example |

|---|---|---|

| Proton Conduction | Formation of ordered hydrogen-bond networks | Fuel Cell Membranes |

| Organo-gels | Self-assembly into extended networks | Smart Materials |

Surface Functionalization and Interface Chemistry

Phosphonic acids are widely recognized as one of the most effective anchoring groups for modifying the surfaces of metal oxides. researchgate.net They can form strong, stable bonds with materials like titanium dioxide (TiO₂), iron oxides, and hafnium dioxide (HfO₂) through the condensation of their P-OH groups with the surface hydroxyl groups, resulting in robust M-O-P linkages. researchgate.netnih.gov

This powerful surface-binding capability is used to:

Create Self-Assembled Monolayers (SAMs): By forming a dense, organized layer of molecules on a surface, SAMs can precisely control the surface properties, such as wettability, biocompatibility, and chemical reactivity. nih.gov

Functionalize Nanocrystals: Attaching phosphonic acid ligands to the surface of nanocrystals helps to stabilize them in colloidal solutions and to control their electronic properties. acs.orgacs.org For instance, branched phosphonic acids have been shown to be superior ligands for functionalizing hafnium dioxide (HfO₂) nanocrystals used in memristor devices. acs.orgacs.org

Improve Adhesion: The strong binding of phosphonic acids can enhance the adhesion of polymers or other organic layers to inorganic substrates.

This precise control over surface chemistry is critical in fields ranging from electronics and optics to biomaterials and corrosion prevention. nih.govnih.gov

Nanocomposite Formation and Polymer Integration

Phosphonic acids are widely utilized as coupling agents or surface modifiers for nanoparticles to enhance their dispersion and integration into polymer matrices. They form strong bonds with metal oxide surfaces, creating a stable organic layer that can improve compatibility with the polymer host. This functionalization is crucial for developing nanocomposites with enhanced mechanical, thermal, or electronic properties. However, specific studies detailing the use of 2-(2-Chloroethoxy)ethylphosphonic acid for nanocomposite formation or polymer integration are not prominently featured in the reviewed scientific literature.

Metal-Organic Framework (MOF) Linker Design

In the design of Metal-Organic Frameworks (MOFs), phosphonate (B1237965) groups are valued for their strong coordination to metal centers, which can impart greater thermal and chemical stability compared to more common carboxylate linkers. The geometry and functionality of the phosphonic acid linker dictate the resulting MOF's topology and properties. Research into phosphonate-based MOFs is an active field, exploring their potential in gas storage, catalysis, and separation. Despite this, the scientific literature does not specify the use of this compound as a linker in the synthesis of MOFs.

Protonic Conduction Materials

Phosphonic acid moieties are of significant interest in the development of proton-conducting materials, particularly for applications in high-temperature proton-exchange membranes (PEMs) for fuel cells. The P-OH groups can facilitate proton transport through hydrogen-bonding networks. Anhydrous proton transport in phosphonic acid systems can occur via a hopping-based mechanism, which is advantageous for high-temperature applications. nih.gov While fluoroalkyl phosphonic acids have shown promise, specific research on the proton conductivity of materials synthesized with this compound has not been identified. nih.gov

Magnetic Materials Utilizing Phosphonate Structures

The phosphonate group's ability to bridge multiple metal centers makes it a valuable ligand in the synthesis of polynuclear metal complexes and coordination polymers with interesting magnetic properties. These materials are investigated for applications such as single-molecule magnets and magnetic refrigerants. The strong binding of phosphonates to transition metal ions is a key feature in assembling these complex magnetic cages. However, there is no specific mention in the literature of this compound being utilized in the synthesis of magnetic materials.

Environmental and Industrial Applications of Phosphonic Acids

In contrast to the advanced applications, the roles of this compound and its close analogs are more clearly documented in specific industrial uses.

Corrosion and Scale Inhibition Mechanisms

Phosphonates are effective corrosion and scale inhibitors in industrial water systems. Their mechanism of action involves adsorption onto metal surfaces and interaction with scale-forming crystals.

Corrosion Inhibition: Phosphonic acids act as anodic, cathodic, or mixed-type inhibitors. They adsorb onto the metal surface, forming a protective film that passivates the metal and prevents corrosive agents from reaching it. The synergistic effect of 2-chloroethylphosphonic acid (a closely related compound, often referred to as Ethephon) with zinc ions (Zn2+) has been studied for the protection of carbon steel. In a neutral aqueous environment, this system functions as a mixed inhibitor, forming a protective film composed of an iron-phosphonate complex and zinc hydroxide.

Scale Inhibition: As scale inhibitors, phosphonates function as "threshold agents." They adsorb onto the newly forming microcrystals of scale, such as calcium carbonate, distorting their crystal lattice. This action prevents the crystals from growing and agglomerating into hard scale deposits on surfaces.

| Feature | Description |

| Inhibitor Type | Mixed (Anodic and Cathodic) |

| Protective Film | Forms a film of Fe-phosphonate complex and Zn(OH)2 |

| Mechanism | Adsorption onto metal surfaces, passivation |

| Scale Prevention | Threshold inhibition, crystal growth distortion |

Flame Retardant Formulations

Organophosphorus compounds, including chlorinated phosphonates, are utilized as flame retardants in various polymers. They can act in either the gas phase (flame poisoning) or the solid phase (char formation).

Mixtures containing 2-chloroethyl phosphonates have been identified as effective flame retardants, particularly for rigid polyurethane foams. google.com When incorporated into the polyurethane formulation, these compounds contribute to the material's fire resistance. google.com A notable advantage of these specific phosphonate mixtures is their beneficial effect on the processing characteristics of the foam, leading to shorter rise and tack-free times during production. google.com The diester, bis-(2-chloroethyl)-2-chloroethylphosphonate, is also noted for its utility as a flame retardant. google.com

| Application | Polymer | Key Advantage |

| Flame Retardancy | Rigid Polyurethane Foam | Effective fire resistance, improved foam processing times google.com |

Nuclear Fuel Stewardship and Actinide Separations

The management of spent nuclear fuel is a critical aspect of the nuclear fuel cycle. A significant challenge lies in the separation of trivalent actinides (An(III)) from lanthanides (Ln(III)), as both groups of elements exhibit similar ionic radii and coordination chemistry. iaea.orgosti.gov Effective separation is essential for reducing the long-term radiotoxicity of nuclear waste and enabling the recycling of valuable materials. nih.gov

Organophosphorus extractants have become vital reagents in solvent extraction processes designed for this purpose, owing to their strong extraction capabilities and affordability. nih.govresearchgate.net This class of compounds includes phosphoric acids, phosphonic acids, and phosphine (B1218219) oxides. The phosphonic acid group, a key feature of this compound, plays a significant role in this context.

Research has demonstrated that the subtle differences in the bonding nature between actinides and lanthanides can be exploited for their separation. Actinides exhibit a slightly greater tendency to form covalent bonds with soft donor ligands compared to lanthanides. iaea.org Processes like the Trivalent Actinide Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) utilize organophosphorus reagents to achieve this separation. iaea.orgpnnl.gov While the original TALSPEAK process often uses a phosphoric acid extractant like HDEHP, research has explored its phosphonic acid analogs, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), which can offer advantages like reduced pH sensitivity. pnnl.gov

Furthermore, dithiophosphinic acids, another class of organophosphorus compounds, have shown exceptionally high selectivity for actinides over lanthanides, with separation factors reaching into the thousands. google.comresearchgate.net These findings underscore the importance of the phosphorus-based functional group in designing selective extractants for nuclear fuel reprocessing.

While this compound is an organophosphorus compound containing the key phosphonic acid group, specific studies detailing its performance as an extractant in actinide separation processes are not widely available. However, its chemical structure aligns with the fundamental characteristics required for such applications.

| Extractant Type | Common Example(s) | Key Separation Principle | Reference |

|---|---|---|---|

| Phosphoric Acid | HDEHP (bis(2-ethylhexyl) phosphoric acid) | Used in TALSPEAK process; preferential extraction of lanthanides while actinides are complexed in the aqueous phase. | iaea.orgpnnl.gov |

| Phosphonic Acid | HEH[EHP] (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester) | Analog to HDEHP, used as a variant in TALSPEAK-like processes with potentially improved properties like reduced pH sensitivity. | pnnl.gov |

| Phosphine Oxide | CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) | Extracts both actinides and lanthanides from nitric acid media; used in the TRUEX process. | researchgate.netpnnl.gov |

| Dithiophosphinic Acid | Cyanex 301, bis(o-trifluoromethylphenyl) dithiophosphinic acid | Exhibits very high selectivity for trivalent actinides over lanthanides due to soft-donor (sulfur) interactions. | google.comresearchgate.net |

Analytical Chemistry Methodologies Employing Phosphonic Acid Groups

The phosphonic acid functional group is utilized in various analytical chemistry techniques due to its unique coordination properties and stability.

Immobilized Metal Affinity Chromatography (IMAC) Ligands

Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that separates molecules based on their affinity for chelated metal ions. bio-rad.com The stationary phase in IMAC consists of a solid support matrix functionalized with a chelating ligand, which immobilizes metal ions such as Ni²⁺, Cu²⁺, or Zn²⁺. Proteins with accessible histidine, cysteine, or tryptophan residues can then coordinate with these metal ions and are retained on the column, while other proteins pass through.

Molecules containing phosphonic acid groups have been successfully used to create the stationary phase for IMAC. researchgate.netnih.govbeilstein-journals.org The phosphonic acid moiety serves as a stable and effective chelating ligand for immobilizing the metal ions. A significant advantage of using a phosphonic acid group over a phosphate (B84403) group is the presence of a stable phosphorus-carbon (P-C) bond, which is resistant to hydrolysis, unlike the more labile phosphorus-oxygen (P-O) bond in phosphates. nih.gov

A notable example from recent research is the development of a trifunctional cross-linking reagent named PhoX, which is designed with a phosphonic acid "handle". nih.gov This handle allows for the highly efficient enrichment of cross-linked peptides from complex mixtures using IMAC. The phosphonic acid group chelates to the metal ions on the IMAC resin, leading to a specific and strong retention of the target molecules. Research on the PhoX reagent demonstrated high enrichment efficiency and specificity, showcasing the utility of the phosphonic acid group in advanced analytical applications. nih.gov

Although this compound has not been specifically cited as an IMAC ligand in the reviewed literature, its phosphonic acid group represents the core functionality for such an application.

| Property | Description | Significance in IMAC | Reference |

|---|---|---|---|

| Chemical Stability | Contains a stable P-C bond, resistant to hydrolysis. | Ensures ligand longevity and robustness of the IMAC column over multiple cycles of use and regeneration. | nih.gov |

| Chelating Ability | The oxygen atoms of the phosphonic acid group can effectively coordinate with various divalent and trivalent metal ions (e.g., Fe³⁺, Ga³⁺, Ni²⁺). | Forms a stable complex with the metal ion, which is essential for the affinity-based separation mechanism. | researchgate.netnih.govnih.gov |

| Specificity | Provides a strong interaction site for metal ions, enabling specific capture of biomolecules with appropriate affinity tags (e.g., poly-histidine tags) or surface residues. | Leads to high-purity separation of target molecules from complex biological samples. | nih.gov |

Chiral Selectors in Chromatography

Chiral chromatography is a critical technique for separating enantiomers, which are mirror-image stereoisomers of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The development of effective chiral selectors is a major focus in this field. While the compound this compound is not itself chiral, its phosphonic acid group can be incorporated into larger, chiral molecules to serve as part of a chiral selector. Molecules functionalized with phosphonic acid groups have been used as chiral selectors immobilized on silica (B1680970) for chiral cation-exchange chromatography. researchgate.netnih.govbeilstein-journals.org

In the broader context of phosphorus-containing acids, chiral phosphoric acids (CPAs), which are structurally related to phosphonic acids, are a well-established class of organocatalysts and have been used extensively in asymmetric synthesis. wikipedia.orglibretexts.orgrsc.org These molecules, often derived from BINOL, can be immobilized on solid supports and used in chromatography setups. acs.org The acidic proton and the basic phosphoryl oxygen can interact with analytes through hydrogen bonding, while the chiral backbone provides the necessary steric environment for enantiomeric discrimination.

Environmental Fate and Degradation Research of Organophosphonates

Biodegradation Pathways and Mechanisms of Phosphonates

Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to simple hydrolysis and thermal degradation. However, various microorganisms have evolved enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govadvancedsciencenews.com The primary microbial degradation routes for phosphonates can be categorized as hydrolytic, oxidative, and the C-P lyase pathway. oup.comoup.com

Microbial degradation often involves enzymes such as organophosphate hydrolases and phosphotriesterases that catalyze the initial steps of breaking down these compounds. oup.commdpi.com For chlorinated compounds, the initial steps can involve dehalogenation. For instance, the biodegradation of bis(2-chloroethyl) ether, a structurally similar ether, is initiated by sequential dehalogenation reactions. nih.gov

The biodegradation of the related compound ethephon (B41061) (2-chloroethylphosphonic acid) in soil primarily occurs through microbial action, leading to the formation of ethylene (B1197577) gas and (2-hydroxyethyl)phosphonic acid (HEPA). epa.govbayer.comnih.gov This suggests that for 2-(2-Chloroethoxy)ethylphosphonic acid, a potential initial biodegradation step could be the cleavage of the chloroethoxy side chain.

The most studied pathway for the cleavage of the C-P bond is the C-P lyase pathway . This complex enzymatic system is found in a variety of bacteria and allows for the breakdown of a wide range of phosphonates. nih.govnih.govproquest.com The C-P lyase machinery involves multiple proteins encoded by the phn gene operon and is typically induced under phosphate (B84403) starvation conditions. advancedsciencenews.comasm.org This pathway ultimately converts phosphonates into the corresponding hydrocarbon and inorganic phosphate. nih.gov

Table 1: Major Biodegradation Pathways of Organophosphonates

| Pathway | Key Enzymes/System | Mechanism | Substrate Examples |

|---|---|---|---|

| C-P Lyase Pathway | C-P lyase multienzyme complex (phn genes) | Radical-based cleavage of the C-P bond, converting phosphonates to hydrocarbons and inorganic phosphate. | Alkylphosphonates, Phenylphosphonate, Glyphosate |

| Hydrolytic Cleavage | Phosphonatases, Organophosphate Hydrolases | Hydrolysis of the C-P or ester bonds, often requiring activation of the carbon atom adjacent to the phosphorus. | 2-Aminoethylphosphonate (AEP), various organophosphate esters |

| Oxidative Cleavage | Oxidoreductases | Oxidation of the carbon backbone, which can facilitate the subsequent cleavage of the C-P bond. | Various phosphonates |

Photo-Degradation Studies of Phosphorus Compounds

Photo-degradation, or photolysis, can be a significant abiotic pathway for the transformation of organic compounds in the environment, particularly in surface waters exposed to sunlight. humboldt.edu The susceptibility of a compound to photodegradation depends on its ability to absorb light in the solar spectrum and the presence of photosensitizing agents in the water. humboldt.edu

For chlorinated organic compounds, photodegradation can be facilitated by the presence of dissolved organic matter, which can produce reactive species like hydrated electrons and hydroxyl radicals upon exposure to sunlight. humboldt.edu These reactive species can then attack and break down the pollutant molecules.

Studies on the photodegradation of organophosphorus pesticides have often employed advanced oxidation processes (AOPs) to enhance the degradation rate. For example, the use of titanium dioxide (TiO₂) as a photocatalyst has been shown to be effective in degrading various chlorinated organic compounds. spiedigitallibrary.orgresearchgate.net In such systems, UV light activates the TiO₂, generating highly reactive hydroxyl radicals that can mineralize the organic pollutants into simpler, non-toxic compounds like CO₂, water, and inorganic acids. spiedigitallibrary.org The efficiency of photocatalytic degradation can be influenced by factors such as pH, catalyst concentration, and the presence of other substances in the water. researchgate.net

For the structurally related compound bis(2-chloroethyl) ether, degradation can be achieved by activating persulfate with an electromagnetic induction electrodeless lamp, a process that relies on the generation of sulfate (B86663) and hydroxyl radicals. nih.gov

Table 2: Research Findings on the Photo-Degradation of Related Organophosphorus Compounds

| Compound | Conditions | Key Findings |

|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | UV/H₂O₂ | Degradation involves attack by hydroxyl radicals, leading to the formation of chlorinated alcohols/aldehydes and eventual mineralization. |

| Tris(2-chloroisopropyl) phosphate (TCPP) | White Rot Fungi (often involving oxidative enzymes that can be light-induced) | Undergoes oxidative dechlorination and hydroxylation. nih.gov |

| Methylphosphonic acid (MPn) | UV irradiation | The C-P bond is cleaved by hydroxyl radicals, with the degradation rate being higher under alkaline conditions. |

| Chlorinated Acetic Acids | TiO₂, ZnO, Fe₃O₄ photocatalysts | Degradation efficiencies vary depending on the catalyst used, with mineralization confirmed by a decrease in chemical oxygen demand. researchgate.net |

Chemical and Catalytic Degradation Processes

Besides biodegradation and photodegradation, chemical and catalytic processes can also contribute to the transformation of organophosphonates in the environment and are utilized in engineered remediation systems.

Advanced Oxidation Processes (AOPs) , such as the Fenton reaction (using iron salts and hydrogen peroxide), are effective in degrading a wide range of recalcitrant organic pollutants. scispace.com The Fenton reaction generates highly reactive hydroxyl radicals that can non-selectively oxidize organic compounds. This process has been successfully applied to the degradation of various chlorinated pollutants. scispace.com

Catalytic hydrolysis is another important degradation pathway. Metal-organic frameworks (MOFs) and other materials containing Lewis acidic metal sites (e.g., Zn-OH) have been shown to be highly effective catalysts for the hydrolysis of organophosphorus compounds, including nerve agent simulants. acs.org Enzymes, such as organophosphate hydrolase (OPH), are also powerful biocatalysts that can hydrolyze a broad spectrum of organophosphorus compounds with high efficiency. mdpi.comresearchgate.netfrontiersin.org These enzymes often contain metal ions in their active sites that facilitate the nucleophilic attack on the phosphorus center. researchgate.net

For this compound, its structure suggests that both the ether linkage and the C-Cl bond could be susceptible to cleavage through these oxidative and hydrolytic catalytic processes. The degradation of bis(2-chloroethyl) ether, for instance, has been shown to proceed through pathways involving hydroxyl radical substitution. nih.gov

Table 3: Chemical and Catalytic Degradation Methods for Organophosphonates

| Method | Reagents/Catalyst | Mechanism | Target Compounds |

|---|---|---|---|

| Fenton/Photo-Fenton | Fe²⁺/Fe³⁺ + H₂O₂ (+ UV light) | Generation of hydroxyl radicals (•OH) for oxidation of organic molecules. | Chlorinated phenols, various pesticides, and industrial pollutants |

| Persulfate Activation | S₂O₈²⁻ + UV/Heat | Generation of sulfate radicals (SO₄•⁻) for oxidation. | Bis(2-chloroethyl) ether |

| Catalytic Hydrolysis | Metal-Organic Frameworks (e.g., MFU-4l with Zn-OH sites) | Lewis acid catalysis of the hydrolysis of phosphoester bonds. acs.org | Organophosphorus nerve agents and simulants acs.org |

| Enzymatic Hydrolysis | Organophosphate Hydrolase (OPH) | Biocatalytic hydrolysis of P-O, P-F, P-S, and P-CN bonds. frontiersin.org | Parathion, Sarin, Soman, and other organophosphorus compounds researchgate.net |

Phosphorus Recovery and Recycling Strategies

Given the finite nature of global phosphorus reserves and the environmental problems associated with excess phosphorus in water bodies (eutrophication), there is a growing interest in recovering and recycling phosphorus from waste streams. iwa-network.orgtechnologynetworks.com Wastewaters from industrial and municipal sources can contain significant concentrations of phosphorus, including in the form of organophosphonates.

Several technologies are available for phosphorus recovery, which can be broadly classified into chemical precipitation, biological recovery, and thermochemical processes. coftec.ienih.gov

Chemical precipitation is a widely used method where chemicals are added to the wastewater to precipitate phosphorus in the form of insoluble salts. coftec.ie Common precipitants include iron and aluminum salts, or calcium and magnesium, which can lead to the formation of calcium phosphate or struvite (magnesium ammonium (B1175870) phosphate), respectively. avestia.com Struvite is a slow-release fertilizer, making its recovery particularly attractive for creating a circular economy for phosphorus. iwa-network.org

Enhanced Biological Phosphorus Removal (EBPR) is a process used in wastewater treatment plants that utilizes polyphosphate-accumulating organisms (PAOs) to take up and store large amounts of phosphorus in their cells. coftec.ie The phosphorus-rich sludge produced from this process can then be treated to recover the phosphorus. coftec.ie

Thermochemical processes involve the incineration of phosphorus-rich sludge to produce an ash from which phosphorus can be leached using acids. iwa-network.org The phosphorus can then be recovered from the leachate. iwa-network.org Hydrothermal liquefaction is another emerging technology that converts wastewater sludge into a bio-crude and a solid hydrochar that is highly enriched in phosphorus, which can then be extracted. technologynetworks.com

Table 4: Phosphorus Recovery and Recycling Technologies

| Technology | Principle | Recovered Product | Recovery Efficiency |

|---|---|---|---|

| Chemical Precipitation | Addition of metal salts (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) to form insoluble phosphate salts. | Calcium phosphate, Struvite (MgNH₄PO₄·6H₂O), Iron/Aluminum phosphates | Variable, can be >90% depending on conditions |

| Enhanced Biological Phosphorus Removal (EBPR) with subsequent recovery | Use of Polyphosphate Accumulating Organisms (PAOs) to concentrate phosphorus in sludge. | Phosphorus-rich sludge/ash, Struvite from sludge liquor | 10-50% of influent phosphorus (can be higher with specific side-stream processes) nih.gov |

| Thermochemical Treatment | Incineration of sludge to produce a P-rich ash, followed by acid leaching. | Phosphoric acid, Calcium phosphate | 85-95% from ash nih.gov |

| Adsorption | Use of adsorbent media, such as iron oxy-hydroxides, to bind phosphate. | Phosphate-rich regeneration solution, which can be treated to precipitate P-salts. | Can be high, with potential for adsorbent regeneration. avestia.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Complex 2-(2-Chloroethoxy)ethylphosphonic Acid Analogs

The synthesis of analogs of this compound represents a significant area for future research. While classical methods like the Michaelis-Arbuzov reaction provide a foundation for creating the basic phosphonate (B1237965) structure, the focus is shifting towards more sophisticated and stereoselective synthetic strategies. researchgate.net The development of complex analogs with tailored properties requires the exploration of novel catalytic systems and reaction pathways.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of phosphorus-carbon bonds. researchgate.net These methods could be adapted to introduce a wide variety of organic fragments onto the phosphonic acid core, starting from derivatives of this compound. Asymmetric synthesis is another critical frontier. The development of chiral catalysts for reactions involving the phosphorus center could lead to the production of enantiomerically pure analogs. mdpi.comchim.it Such compounds are of particular interest for applications where specific stereochemistry is crucial for functionality.

Research efforts may also concentrate on post-synthesis modification of the 2-(2-chloroethoxy)ethyl side chain. The chlorine atom serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups. This could lead to a library of new derivatives with unique chemical and physical properties.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic Cross-Coupling | Utilizes transition metal catalysts (e.g., Palladium, Nickel) to form new P-C or C-C bonds. | Introduction of aryl, vinyl, or alkyl groups to create a diverse range of analogs. |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome of reactions. mdpi.com | Synthesis of specific stereoisomers (enantiomers or diastereomers) of complex derivatives. |

| Side-Chain Functionalization | Modifies the existing 2-(2-chloroethoxy)ethyl group via nucleophilic substitution at the C-Cl bond. | Creation of analogs with varied functional groups (e.g., azides, amines, thiols) for specific applications. |

| Kabachnik-Fields Reaction | A multi-component reaction involving an amine, a carbonyl compound, and a P-H source. chim.it | A potential route to α-aminophosphonic acid analogs derived from the core structure. |

Development of Advanced Materials Incorporating this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the development of advanced materials. Organophosphorus compounds, in general, are utilized in materials science for their flame retardant properties, ability to coordinate with metals, and role as plasticizers. frontiersin.orgwikipedia.org

A key area of future research is the incorporation of this phosphonic acid into polymer backbones or as a pendant group. The phosphonic acid moiety can impart properties such as improved adhesion to metal surfaces, enhanced thermal stability, and increased flame retardancy. frontiersin.org Copolymers could be designed where blocks containing the phosphonic acid provide specific functionalities. rsc.orgmdpi.com For instance, phosphonic acid-functionalized polymers are being explored for applications in dental adhesives and as proton-conducting materials for fuel cells. rsc.orgrsc.org

Furthermore, the ability of phosphonic acids to strongly bind to metal oxide surfaces opens up possibilities for surface functionalization. researchgate.netmdpi.comnih.gov By grafting this compound or its derivatives onto surfaces like titania or silica (B1680970), the surface properties can be tailored for applications in catalysis, chromatography, or as anti-corrosion coatings. nih.govresearchgate.net The reactive chloroethoxy group provides a secondary point for further chemical modification after surface attachment.

Table 2: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Functional Polymers | Incorporated as a monomer or as a post-polymerization modification. researchgate.net | Flame retardants, adhesives, ion-exchange resins, proton exchange membranes. frontiersin.orgrsc.org |

| Surface Coatings | Used as a coupling agent to modify metal or metal oxide surfaces. mdpi.com | Corrosion inhibitors, adhesion promoters, biocompatible coatings. |

| Hybrid Organic-Inorganic Materials | Acts as a linker between organic moieties and inorganic frameworks (e.g., silica). nih.gov | Sorbents, catalyst supports, specialized sensors. |

| Nanocomposites | Functionalization of nanoparticles to improve dispersion and compatibility in polymer matrices. | Enhanced mechanical and thermal properties of composite materials. |

Computational Chemistry in Predictive Synthesis and Non-Biological Application Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules with desired properties. For this compound and its derivatives, computational methods can accelerate the discovery and development process for non-biological applications.

Theoretical studies can be employed to model the reactivity of the molecule, predicting the feasibility and outcomes of novel synthetic pathways. For instance, quantum chemical calculations can elucidate reaction mechanisms and identify the most stable intermediates and transition states, guiding the design of more efficient syntheses. researchgate.net This predictive power can save significant time and resources in the laboratory.

In the realm of materials science, in silico design can be used to predict how incorporating the this compound scaffold will affect material properties. Molecular dynamics simulations can model the interaction of functionalized polymers with surfaces or other molecules, providing insights into adhesion, corrosion resistance, and other macroscopic properties. researchgate.net For example, computational studies have been used to investigate the grafting of 2-chloroethyl phosphonic acid onto titanium oxide surfaces, analyzing the stability and nature of the chemical bonds formed. researchgate.net This approach allows for the virtual screening of numerous potential derivatives before committing to their synthesis.

Continued Focus on Sustainable and Green Chemical Synthesis of Phosphonic Acids

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including organophosphorus molecules. bioengineer.org Future research on this compound and its analogs will undoubtedly emphasize the development of more sustainable and environmentally benign synthetic methods. researchgate.netresearchgate.netrsc.org

Key areas of focus include minimizing the use of hazardous reagents and solvents. Traditional methods for phosphonate synthesis can involve harsh chemicals and high temperatures. researchgate.net Green alternatives include the use of water as a reaction solvent, the development of catalyst-free reactions, or the use of more environmentally friendly catalysts. rsc.org Energy efficiency is another important aspect, with techniques like microwave-assisted or ultrasound-assisted synthesis being explored to reduce reaction times and energy consumption. rsc.org

Table 3: Green Chemistry Approaches in Phosphonic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic compounds (VOCs) with benign alternatives. | Using water as a solvent for certain phosphonylation reactions. rsc.org |

| Energy Efficiency | Employing alternative energy sources to reduce reaction times and temperatures. | Microwave-assisted Michaelis-Arbuzov reaction. researchgate.net |

| Catalysis | Using catalytic rather than stoichiometric reagents to minimize waste. | Development of reusable solid-supported catalysts for P-C bond formation. |

| Atom Economy | Designing syntheses where the maximum amount of starting material ends up in the product. | One-pot multi-component reactions like the Kabachnik-Fields synthesis. chim.it |

Q & A

Basic Questions

Q. What established synthetic methodologies are recommended for 2-(2-Chloroethoxy)ethylphosphonic acid?

- Methodological Answer : The synthesis typically involves phosphorylation of a chloroethoxy ethanol precursor. A common approach includes reacting 2-(2-chloroethoxy)ethanol with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions, followed by hydrolysis to yield the phosphonic acid. For example, POCl₃ acts as a phosphorylating agent in the presence of a base like triethylamine, and the intermediate is hydrolyzed using aqueous HCl. Purification via recrystallization or column chromatography ensures high purity. Analytical validation (NMR, IR) is critical to confirm the structure .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR Spectroscopy : To confirm the presence of phosphonic acid groups and chloroethoxy chain integrity. The ³¹P NMR peak typically appears near 20–25 ppm for phosphonic acids.

- FT-IR Spectroscopy : Key stretches include P=O (~1200 cm⁻¹), P-O-C (~1050 cm⁻¹), and C-Cl (~650 cm⁻¹).

- Mass Spectrometry (ESI-MS or MALDI-TOF) : To verify molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency of C, H, Cl, and P .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 4°C. Avoid prolonged exposure to moisture due to hydrolysis risks. Stability tests show decomposition above 60°C, so refrigerated storage is advised. Pre-experiment stability checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. What are the hydrolysis pathways and products of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Hydrolysis cleaves the phosphonic ester bond, yielding phosphoric acid and 2-(2-chloroethoxy)ethanol.

- Neutral/Alkaline Conditions (pH > 7) : Base-catalyzed elimination dominates, producing ethylene oxide derivatives and phosphate salts.

- Experimental Design : Use ¹H NMR to monitor time-dependent degradation in buffered solutions. Kinetic studies (Arrhenius plots) can quantify activation energies for hydrolysis .

Q. How does this compound interact with biological systems, such as enzyme binding or receptor modulation?

- Methodological Answer : Structural analogs (e.g., NMDA receptor antagonists) suggest potential interactions with neuronal ion channels. To test this:

- In Vitro Assays : Use radioligand binding studies (³H-labeled compounds) on receptor-rich membranes.

- Electrophysiology : Patch-clamp techniques on transfected HEK293 cells expressing NMDA receptors can assess inhibition efficacy.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptor active sites .

Q. What strategies mitigate side reactions during the synthesis of phosphonic acid derivatives like this compound?

- Methodological Answer :

- Side Reactions : Chloroethoxy group elimination or over-phosphorylation.

- Mitigation :

- Use low temperatures (0–5°C) during phosphorylation to suppress elimination.

- Employ stoichiometric control (e.g., 1:1 molar ratio of POCl₃ to alcohol precursor).

- Add stabilizers like hydroquinone to prevent radical-mediated degradation .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 to identify reactive sites (e.g., electrophilic phosphorus, nucleophilic chlorine).

- Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic attack points.

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction pathways .

Contradictions and Validation

- Stability Data : reports decomposition above 60°C, while suggests hygroscopicity as a primary stability concern. Researchers should validate storage conditions empirically for their specific batch.

- Biological Activity : While highlights NMDA receptor interactions, direct data on this compound is limited. Cross-validation with structural analogs is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.